molecular formula C5H15ClN2 B15203667 (s)-n1,n1-Dimethylpropane-1,2-diamine hydrochloride

(s)-n1,n1-Dimethylpropane-1,2-diamine hydrochloride

Cat. No.: B15203667
M. Wt: 138.64 g/mol
InChI Key: BDPZEGWDXLLDQC-JEDNCBNOSA-N
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Description

(s)-n1,n1-Dimethylpropane-1,2-diamine hydrochloride is a chiral diamine compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-n1,n1-Dimethylpropane-1,2-diamine hydrochloride typically involves the reaction of propane-1,2-diamine with formaldehyde and a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques such as crystallization or chromatography to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

(s)-n1,n1-Dimethylpropane-1,2-diamine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include amine oxides, secondary amines, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(s)-n1,n1-Dimethylpropane-1,2-diamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.

    Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (s)-n1,n1-Dimethylpropane-1,2-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    ®-n1,n1-Dimethylpropane-1,2-diamine hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    N,N-Dimethyl-1,3-propanediamine: A structural isomer with different reactivity and applications.

    N,N-Dimethyl-1,2-ethanediamine: A related compound with a shorter carbon chain and distinct chemical behavior.

Uniqueness

(s)-n1,n1-Dimethylpropane-1,2-diamine hydrochloride is unique due to its chiral nature, which imparts specific biological activity and selectivity in its interactions with molecular targets. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and in research applications requiring enantioselective interactions.

Properties

Molecular Formula

C5H15ClN2

Molecular Weight

138.64 g/mol

IUPAC Name

(2S)-1-N,1-N-dimethylpropane-1,2-diamine;hydrochloride

InChI

InChI=1S/C5H14N2.ClH/c1-5(6)4-7(2)3;/h5H,4,6H2,1-3H3;1H/t5-;/m0./s1

InChI Key

BDPZEGWDXLLDQC-JEDNCBNOSA-N

Isomeric SMILES

C[C@@H](CN(C)C)N.Cl

Canonical SMILES

CC(CN(C)C)N.Cl

Origin of Product

United States

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